Cas no 39143-71-0 (Urea,N-butyl-N'-(2,6-dimethylphenyl)-)
39143-71-0 structure
Product Name:Urea,N-butyl-N'-(2,6-dimethylphenyl)-
CAS No:39143-71-0
MF:C13H20N2O
MW:220.310703277588
CID:323594
PubChem ID:295016
Update Time:2025-04-19
Urea,N-butyl-N'-(2,6-dimethylphenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Urea,N-butyl-N'-(2,6-dimethylphenyl)-
- 1-butyl-3-(2,6-dimethylphenyl)urea
- 1-butyl-3-[2,6-dimethylphenyl]urea
- AC1L6N74
- N-2.6-Dimethylphenyl-N'-n-butylharnstoff
- NSC164172
- 39143-71-0
- NSC-164172
- DTXSID80304098
- N-butyl-N'-(2,6-dimethylphenyl)urea
- AKOS017084617
-
- Inchi: 1S/C13H20N2O/c1-4-5-9-14-13(16)15-12-10(2)7-6-8-11(12)3/h6-8H,4-5,9H2,1-3H3,(H2,14,15,16)
- InChI Key: SYSPPBFQNQIPGH-UHFFFAOYSA-N
- SMILES: O=C(NC1C(C)=CC=CC=1C)NCCCC
Computed Properties
- Exact Mass: 220.1577
- Monoisotopic Mass: 220.158
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 41.1Ų
Experimental Properties
- Density: 1.032
- Boiling Point: 308.8°Cat760mmHg
- Flash Point: 105.2°C
- Refractive Index: 1.546
- PSA: 41.13
- LogP: 3.68890
Urea,N-butyl-N'-(2,6-dimethylphenyl)- Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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